1-methyl-N-(3-{[2-(1H-pyrrol-1-yl)ethyl]amino}quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-(3-{[2-(1H-pyrrol-1-yl)ethyl]amino}quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-{[2-(1H-pyrrol-1-yl)ethyl]amino}quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reductive cyclization of ethyl quinoxalin-2-yl- and 3-methylquinoxalin-2-ylpyruvates in the presence of copper chromite at high temperatures . This process leads to the formation of perhydropyrrolo[1,2-a]quinoxalines, which are then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-{[2-(1H-pyrrol-1-yl)ethyl]amino}quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
1-methyl-N-(3-{[2-(1H-pyrrol-1-yl)ethyl]amino}quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-{[2-(1H-pyrrol-1-yl)ethyl]amino}quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar quinoxaline core structure and exhibit comparable biological activities.
4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
1-methyl-N-(3-{[2-(1H-pyrrol-1-yl)ethyl]amino}quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-N-[3-(2-pyrrol-1-ylethylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-24-13-14(12-20-24)28(26,27)23-18-17(19-8-11-25-9-4-5-10-25)21-15-6-2-3-7-16(15)22-18/h2-7,9-10,12-13H,8,11H2,1H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOHOXFSUKJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCN4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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